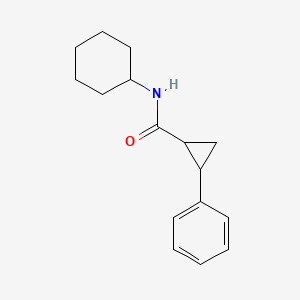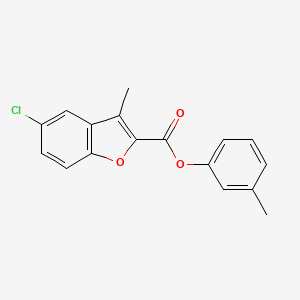
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione (IMPT) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate pain, inflammation, and fever. This compound has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of cardiovascular function and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the induction of apoptosis in cancer cells, and the inhibition of fungal and bacterial growth. In addition, this compound has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
未来方向
There are several future directions for the study of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione, including the development of novel synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its interactions with other enzymes and receptors in the body. In addition, the development of this compound-based materials with unique properties and applications in various fields is an area of active research.
合成方法
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be synthesized via several methods, including the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate and ammonium thiocyanate in the presence of sodium ethoxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, this compound has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and magnetic materials.
属性
IUPAC Name |
5-methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-13(3)14-12(17)16(15-13)11-7-5-4-6-8-11/h4-8,10,15H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCFFDMZHCQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
